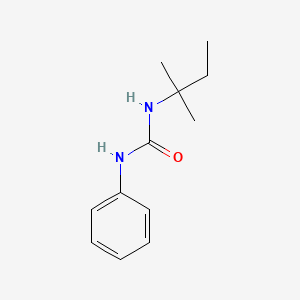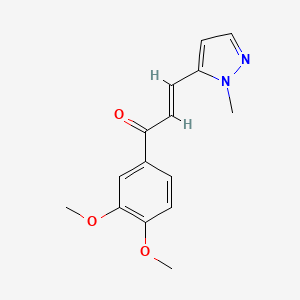
N-(1,1-dimethylpropyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethylpropyl)-N'-phenylurea, also known as DMPU, is a highly versatile and widely used polar aprotic solvent in organic chemistry. It is a colorless and odorless liquid that is miscible with water and many organic solvents. DMPU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
N-(1,1-dimethylpropyl)-N'-phenylurea acts as a polar aprotic solvent, which means that it can dissolve polar and ionic compounds without undergoing any chemical reactions. It has a high dielectric constant, which makes it an effective solvent for charged species. This compound can also act as a ligand for metal ions, which can facilitate the formation of metal complexes. In addition, this compound can act as a hydrogen bond acceptor, which can influence the reactivity of certain compounds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it can cause skin irritation and should be handled with care. This compound has been shown to have some physiological effects, including the ability to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dimethylpropyl)-N'-phenylurea has several advantages as a solvent for laboratory experiments. It is a highly polar solvent that can dissolve a wide range of polar and ionic compounds. It has a low vapor pressure, which makes it easy to handle and store. This compound is also relatively inexpensive and readily available. However, this compound has some limitations as a solvent. It can react with some compounds, particularly those containing acidic protons or electrophilic centers. It can also form complexes with some metal ions, which can interfere with certain reactions.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dimethylpropyl)-N'-phenylurea. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the use of this compound as a solvent for new types of reactions and reactions involving new types of compounds. Additionally, there is potential for the use of this compound in drug discovery and development, particularly in the design of new drugs that target specific enzymes or proteins. Finally, there is potential for the use of this compound in the development of new materials, particularly those with unique electronic or optical properties.
Synthesemethoden
N-(1,1-dimethylpropyl)-N'-phenylurea can be synthesized by reacting N,N-dimethylpropylamine with phenylisocyanate. The reaction can be carried out in an inert atmosphere and at a temperature of around 50°C. The product can be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dimethylpropyl)-N'-phenylurea has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It is commonly used as a solvent for the preparation of organometallic compounds, Grignard reagents, and other reactive intermediates. It is also used as a solvent for the synthesis of polymers such as polyurethanes, polyamides, and polyesters. In biochemistry, this compound has been used as a reagent for peptide synthesis and as a solvent for protein denaturation and refolding.
Eigenschaften
IUPAC Name |
1-(2-methylbutan-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNQNAPJJODGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5436941.png)
![3-isobutyl-6-(3,4,5-trimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5436945.png)
![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)

![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)
![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)
![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)
![6-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B5437024.png)
![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5437027.png)